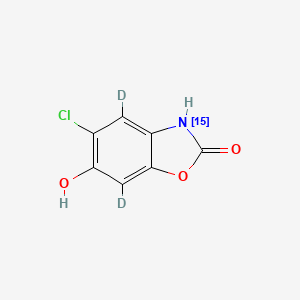

6-Hydroxy Chlorzoxazone-15N,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4ClNO3 |

|---|---|

Molecular Weight |

188.57 g/mol |

IUPAC Name |

5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D,9+1 |

InChI Key |

AGLXDWOTVQZHIQ-MRQHIAEYSA-N |

Isomeric SMILES |

[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)[15NH]2 |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 6-Hydroxy Chlorzoxazone-15N,d2

This guide provides a comprehensive overview of this compound, a stable isotope-labeled internal standard crucial for the accurate quantification of 6-Hydroxy Chlorzoxazone in biological matrices. 6-Hydroxy Chlorzoxazone is the primary metabolite of the muscle relaxant Chlorzoxazone and serves as a biomarker for the activity of the cytochrome P450 2E1 (CYP2E1) enzyme.

Core Compound Details

This compound is a synthetic derivative of 6-Hydroxy Chlorzoxazone, where one nitrogen atom is replaced by its heavy isotope, ¹⁵N, and two hydrogen atoms are replaced by deuterium (d2). This labeling results in a molecule that is chemically identical to the analyte of interest but has a higher molecular weight, allowing for its differentiation in mass spectrometry-based assays.

| Property | Value |

| Chemical Name | 5-chloro-6-hydroxybenzo[d]oxazol-2(3H)-one-3-¹⁵N-4,7-d2 |

| Molecular Formula | C₇H₂D₂Cl¹⁵NO₃ |

| Molecular Weight | 188.57 g/mol |

| Appearance | Solid |

| Application | Internal standard for quantitative bioanalysis |

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver to 6-Hydroxy Chlorzoxazone. This reaction is catalyzed predominantly by the cytochrome P450 2E1 (CYP2E1) enzyme, with minor contributions from CYP1A2. The resulting 6-Hydroxy Chlorzoxazone is then rapidly conjugated with glucuronic acid to form a glucuronide conjugate, which is excreted in the urine. The rate of formation of 6-Hydroxy Chlorzoxazone is often used as a probe to determine the in vivo activity of the CYP2E1 enzyme.

Metabolic conversion of Chlorzoxazone to its excreted form.

Experimental Protocols

The quantification of 6-Hydroxy Chlorzoxazone in biological samples, such as plasma or urine, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard is critical for correcting for variability in sample preparation and instrument response.

Sample Preparation: Protein Precipitation

-

Sample Collection : Collect blood samples in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

-

Plasma Separation : Centrifuge the blood samples to separate the plasma.

-

Aliquoting : Transfer a known volume of plasma (e.g., 100 µL) to a clean microcentrifuge tube.

-

Internal Standard Spiking : Add a small volume of a known concentration of this compound solution to each plasma sample.

-

Protein Precipitation : Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 ratio to the plasma volume).

-

Vortexing : Vortex the samples vigorously to ensure thorough mixing and precipitation of proteins.

-

Centrifugation : Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution : The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : A C18 reverse-phase column is commonly used.

-

Mobile Phase : A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium acetate) is typically employed.

-

Flow Rate : A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume : Typically 5-10 µL.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions :

-

6-Hydroxy Chlorzoxazone : The precursor ion [M-H]⁻ at m/z 184 is often selected, with a product ion at m/z 128.

-

This compound (Internal Standard) : The precursor ion [M-H]⁻ would be at m/z 187, with a corresponding shift in the product ion.

-

-

Experimental Workflow

The following diagram illustrates a typical workflow for a CYP2E1 phenotyping study using Chlorzoxazone administration and subsequent analysis of its metabolite.

Workflow for CYP2E1 phenotyping using Chlorzoxazone.

Pharmacokinetic Data

The pharmacokinetic parameters of Chlorzoxazone and its metabolite, 6-Hydroxy Chlorzoxazone, have been studied in healthy human volunteers. The following table summarizes typical pharmacokinetic parameters following a single oral dose of Chlorzoxazone.

| Parameter | Chlorzoxazone | 6-Hydroxy Chlorzoxazone |

| Tmax (hr) | 1.0 - 2.0 | 2.0 - 4.0 |

| Cmax (µg/mL) | 7.5 - 15.0 | 1.5 - 3.0 |

| AUC₀-t (µg·hr/mL) | 25.0 - 50.0 | 7.0 - 15.0 |

| t₁/₂ (hr) | 1.0 - 1.5 | 1.5 - 2.0 |

Note: These values are approximate and can vary depending on the dose and individual patient characteristics.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays allows for the reliable and accurate quantification of 6-Hydroxy Chlorzoxazone, which is essential for CYP2E1 phenotyping studies. This, in turn, can provide valuable insights into drug-drug interactions, and individual variations in drug metabolism, and contribute to the development of safer and more effective therapeutic strategies.

An In-depth Technical Guide to 6-Hydroxy Chlorzoxazone-15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Hydroxy Chlorzoxazone-15N,d2, a key stable isotope-labeled metabolite of the muscle relaxant Chlorzoxazone. This document details its metabolic pathway, experimental protocols for its analysis, and its application in research, particularly in pharmacokinetic studies.

Core Chemical Properties

This compound is a derivative of 6-Hydroxy Chlorzoxazone that has been isotopically labeled with one Nitrogen-15 (¹⁵N) atom and two Deuterium (d2) atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of 6-Hydroxy Chlorzoxazone in biological matrices. The stable isotopes increase the molecular weight by three mass units compared to the unlabeled metabolite, allowing for clear differentiation in mass spectrometric analyses without significantly altering the chemical behavior of the molecule.

| Property | Value | Source(s) |

| Chemical Name | 5-chloro-6-hydroxybenzo[d]oxazol-2(3H)-one-3-¹⁵N-4,7-d₂ | [1][2] |

| Molecular Formula | C₇H₂D₂Cl¹⁵NO₃ | [2] |

| Molecular Weight | 188.57 g/mol | [2] |

| Unlabeled CAS Number | 1750-45-4 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol and DMSO. | |

| Storage | Store at -20°C for long-term stability.[3] | [3] |

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver to 6-hydroxychlorzoxazone.[4] This reaction is catalyzed by the Cytochrome P450 enzyme CYP2E1.[3] The resulting metabolite is then further conjugated, primarily with glucuronic acid, and excreted in the urine. The rate of formation of 6-hydroxychlorzoxazone is often used as a probe to determine the activity of the CYP2E1 enzyme.

Metabolic pathway of Chlorzoxazone.

Experimental Protocols

The quantification of 6-hydroxychlorzoxazone is crucial for pharmacokinetic studies of chlorzoxazone and for assessing CYP2E1 activity. The use of this compound as an internal standard is highly recommended for accuracy and precision in these analyses.

Synthesis of this compound

Detailed synthetic procedures for isotopically labeled compounds are often proprietary. However, the general approach involves multi-step chemical synthesis starting from commercially available labeled precursors.[5][6] Companies specializing in custom synthesis of stable isotope-labeled compounds can produce this compound upon request.[6][7][8] The synthesis would likely involve the introduction of the deuterium atoms at specific positions on the aromatic ring and the use of a ¹⁵N-containing reagent to form the oxazolone ring. Purification is typically achieved through chromatographic techniques to ensure high chemical and isotopic purity.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive method for the simultaneous determination of chlorzoxazone and 6-hydroxychlorzoxazone in biological samples like plasma and urine.[9][10][11]

1. Sample Preparation (Plasma)

-

To a 100 µL plasma sample, add an appropriate amount of this compound solution as an internal standard.

-

Add a protein precipitation agent, such as acetonitrile or methanol, to the plasma sample.[12]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions [9][13]

-

Column: A C18 reversed-phase column is typically used for separation.[9][13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[9]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[9]

3. Mass Spectrometric Detection [10]

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

6-Hydroxy Chlorzoxazone: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound (Internal Standard): Monitor the transition corresponding to the labeled compound.

-

Workflow for the analysis of 6-Hydroxy Chlorzoxazone.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in pharmacokinetic studies of chlorzoxazone.[9] Its use allows for the accurate determination of the concentration of the major metabolite, 6-hydroxychlorzoxazone, in various biological fluids. This is essential for:

-

Pharmacokinetic Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorzoxazone.

-

Drug-Drug Interaction Studies: Assessing the potential of other drugs to inhibit or induce the activity of CYP2E1 by measuring changes in chlorzoxazone metabolism.

-

Phenotyping Studies: Characterizing the metabolic activity of CYP2E1 in different populations or individuals.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotope labeling provides the necessary accuracy and precision for quantitative bioanalytical methods. A thorough understanding of its properties and the analytical methods for its detection is crucial for the successful design and execution of studies investigating the metabolism of chlorzoxazone and the activity of the CYP2E1 enzyme.

References

- 1. 6-Hydroxy Chlorzoxazone-D2-15N | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. 6-Hydroxy Chlorzoxazone-d2-15N - CAS - 1750-45-4 (non-labelled) | Axios Research [axios-research.com]

- 3. caymanchem.com [caymanchem.com]

- 4. iajps.com [iajps.com]

- 5. symeres.com [symeres.com]

- 6. Compounds Labelled with Stable Isotopes | Selcia [selcia.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Stable Isotopes - Labeled Compounds | @rtMolecule [artmolecule.fr]

- 9. researchgate.net [researchgate.net]

- 10. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Hydroxy Chlorzoxazone-15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxy Chlorzoxazone-15N,d2, an isotopically labeled metabolite of the muscle relaxant Chlorzoxazone. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, analytical applications, and metabolic context.

Certificate of Analysis Data Summary

While a specific Certificate of Analysis (CoA) is proprietary to the manufacturer and provided upon purchase, the following table summarizes the typical quantitative data found on a CoA for this compound, based on information from various suppliers.[1][2][3][4]

| Parameter | Specification |

| Chemical Name | 5-chloro-6-hydroxybenzo[d]oxazol-2(3H)-one-4,7-d2-3-15N |

| CAS Number | 1784060-40-7 |

| Molecular Formula | C₇H₂D₂Cl¹⁵NO₃ |

| Molecular Weight | 188.57 g/mol |

| Purity (HPLC) | >95% |

| Appearance | White to off-white solid |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic and warming) |

Mechanism of Action and Metabolism

Chlorzoxazone is a centrally acting muscle relaxant.[5][6] Its precise mechanism is not fully understood but is believed to involve the inhibition of multisynaptic reflex arcs at the spinal cord and subcortical areas of the brain.[7][8][9] This action leads to a reduction in skeletal muscle spasms and associated pain.[8][9] There is evidence to suggest it acts on GABA-A and GABA-B receptors and voltage-gated calcium channels.[5]

The primary metabolic pathway of Chlorzoxazone involves its hydroxylation to 6-Hydroxy Chlorzoxazone. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1, and to a lesser extent, CYP1A2.[10][11] Following its formation, 6-Hydroxy Chlorzoxazone is rapidly conjugated with glucuronic acid to form glucuronides, which are then excreted in the urine.[7][12][13] Due to this metabolic route, Chlorzoxazone is often used as a probe to determine CYP2E1 activity in vivo.[11] The isotopically labeled this compound is a critical tool in pharmacokinetic studies, serving as an internal standard for the accurate quantification of the unlabeled metabolite in biological samples.[14][15]

Metabolic Pathway of Chlorzoxazone

Caption: Metabolic conversion of Chlorzoxazone to its excreted glucuronide form.

Experimental Protocols

The isotopically labeled this compound is primarily used as an internal standard in quantitative bioanalytical methods, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to study the pharmacokinetics of Chlorzoxazone.

Protocol: Quantification of 6-Hydroxy Chlorzoxazone in Plasma

This protocol outlines a typical procedure for the analysis of 6-Hydroxy Chlorzoxazone in plasma samples.

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound as an internal standard.

-

Add a protein precipitation agent, such as acetonitrile, and vortex to mix.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

For analysis of the glucuronide conjugate, the sample may be treated with β-glucuronidase/sulphatase prior to extraction.[11]

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Monitor for the specific precursor-to-product ion transitions for both the native 6-Hydroxy Chlorzoxazone and the labeled internal standard (this compound).

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of 6-Hydroxy Chlorzoxazone in the original plasma sample by comparing this ratio to a standard curve generated with known concentrations of the analyte.

-

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study using an internal standard.

References

- 1. 6-Hydroxy Chlorzoxazone-D2-15N | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. 6-Hydroxy Chlorzoxazone-D₂-¹⁵N | LGC Standards [lgcstandards.com]

- 3. 6-Hydroxy Chlorzoxazone-d2 | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chlorzoxazone - Wikipedia [en.wikipedia.org]

- 6. Chlorzoxazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]

- 9. drugs.com [drugs.com]

- 10. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. veeprho.com [veeprho.com]

- 16. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Role of 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ in Modern Drug Metabolism Studies

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of preclinical drug development, a thorough understanding of a new chemical entity's metabolic fate is paramount. This guide provides an in-depth examination of the critical role of the stable isotope-labeled metabolite, 6-Hydroxy Chlorzoxazone-¹⁵N,d₂, in drug metabolism studies. Primarily utilized as an internal standard in quantitative bioanalysis, this compound offers unparalleled precision and accuracy in the assessment of cytochrome P450 2E1 (CYP2E1) activity, a key enzyme in the biotransformation of numerous xenobiotics.

Chlorzoxazone Metabolism and the Significance of CYP2E1

Chlorzoxazone, a centrally acting muscle relaxant, undergoes extensive metabolism in the liver. The primary metabolic pathway is the 6-hydroxylation of the aromatic ring, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2E1.[1][2] The resulting metabolite is 6-hydroxychlorzoxazone. Due to this high degree of specificity, chlorzoxazone has been widely adopted as a probe substrate to evaluate the in vivo and in vitro activity of CYP2E1.[1][2][3]

While CYP2E1 is the major enzyme responsible for this biotransformation, it is important to note that other CYP isoforms, such as CYP1A2 and CYP3A4/5, may also contribute to the formation of 6-hydroxychlorzoxazone, particularly at lower substrate concentrations.[4][5] This underscores the importance of well-controlled experimental conditions and highlights the need for highly accurate analytical methods to discern the specific contributions of different enzymes.

The rate of 6-hydroxychlorzoxazone formation is a direct reflection of CYP2E1 enzymatic activity. Therefore, precise quantification of this metabolite is crucial for several key applications in drug development, including:

-

CYP2E1 Inhibition/Induction Studies: Assessing the potential of a new drug candidate to inhibit or induce the activity of CYP2E1, which can lead to clinically significant drug-drug interactions.

-

Reaction Phenotyping: Identifying the specific CYP isoforms responsible for the metabolism of a new drug candidate.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding how genetic polymorphisms or co-administered drugs that affect CYP2E1 activity may alter the exposure and response to a new drug.

The Critical Role of 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ as an Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust and reliable LC-MS/MS-based bioanalysis. 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ serves as an ideal SIL-IS for the quantification of endogenously formed 6-hydroxychlorzoxazone.

Molecular Profile of 6-Hydroxy Chlorzoxazone-¹⁵N,d₂

| Property | Value |

| Molecular Formula | C₇H₂D₂Cl¹⁵NO₃ |

| Molecular Weight | 188.57 g/mol |

| Isotopic Purity | Typically >98% |

| Chemical Structure | 5-chloro-6-hydroxybenzo[d]oxazol-2(3H)-one-4,7-d₂-3-¹⁵N |

The key advantages of using 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ as an internal standard include:

-

Similar Physicochemical Properties: Being chemically identical to the analyte of interest, it exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.

-

Correction for Matrix Effects: Biological matrices such as plasma and liver microsomes can contain endogenous components that suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As the SIL-IS is similarly affected, the ratio of the analyte to the internal standard remains constant, thereby correcting for these matrix effects.

-

Improved Accuracy and Precision: By accounting for variability in sample preparation and instrument response, the use of a SIL-IS significantly improves the accuracy and precision of the analytical method.

Experimental Protocols

The following section outlines a typical experimental protocol for an in vitro CYP2E1 inhibition assay using human liver microsomes (HLM) and LC-MS/MS analysis with 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ as the internal standard.

Materials and Reagents

-

Human Liver Microsomes (pooled)

-

Chlorzoxazone

-

6-Hydroxy Chlorzoxazone-¹⁵N,d₂

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Purified water

Incubation Procedure for CYP2E1 Inhibition Assay

-

Preparation of Solutions:

-

Prepare a stock solution of chlorzoxazone in a suitable organic solvent (e.g., methanol).

-

Prepare a stock solution of the test compound (potential inhibitor) in a suitable solvent.

-

Prepare a working solution of 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ in methanol for use as the internal standard.

-

Prepare the incubation buffer (potassium phosphate buffer, pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Incubation buffer

-

Human liver microsomes (typically 0.2-0.5 mg/mL final concentration)

-

Test compound at various concentrations (or vehicle control)

-

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the chlorzoxazone substrate (typically at a concentration near its Km for CYP2E1, e.g., 20-50 µM).

-

Immediately add the NADPH regenerating system to start the enzymatic reaction.

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, containing the 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 6-hydroxychlorzoxazone from chlorzoxazone and other matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The protonated molecule [M+H]⁺ for 6-hydroxychlorzoxazone can be monitored.[6]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

6-Hydroxychlorzoxazone: m/z 186 → 130 (or other suitable fragment ions).[6]

-

6-Hydroxy Chlorzoxazone-¹⁵N,d₂: The specific transition will depend on the exact mass of the labeled compound and its fragmentation pattern, which should be determined experimentally. A likely transition would involve the corresponding shift in mass due to the isotopes.

-

-

Data Analysis

-

Integrate the peak areas for both 6-hydroxychlorzoxazone and 6-Hydroxy Chlorzoxazone-¹⁵N,d₂.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratio against the known concentrations of 6-hydroxychlorzoxazone standards.

-

Determine the concentration of 6-hydroxychlorzoxazone in the test samples from the calibration curve.

-

Calculate the percent inhibition of CYP2E1 activity by the test compound at each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of CYP2E1 activity) by fitting the data to a suitable sigmoidal dose-response model.

Visualizing the Workflow and Metabolic Pathway

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of chlorzoxazone and the experimental workflow for a CYP2E1 inhibition assay.

Metabolic pathway of Chlorzoxazone to 6-Hydroxychlorzoxazone.

Experimental workflow for a CYP2E1 inhibition assay.

Logic of using a stable isotope-labeled internal standard.

Conclusion

The use of 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of 6-hydroxychlorzoxazone in drug metabolism studies. Its application in LC-MS/MS-based assays provides researchers and drug development professionals with a robust tool to investigate the activity of CYP2E1 and to assess the potential for drug-drug interactions. The detailed methodologies and principles outlined in this guide serve as a comprehensive resource for the effective implementation of this critical analytical technique in preclinical drug development programs.

References

- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism of Chlorzoxazone to 6-Hydroxychlorzoxazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone, a centrally acting muscle relaxant, undergoes extensive metabolism in the body, primarily through hydroxylation to form its major metabolite, 6-hydroxychlorzoxazone. This metabolic pathway is of significant interest to researchers and clinicians as it is predominantly mediated by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2][3][4][5][6] Consequently, chlorzoxazone is widely used as an in vivo and in vitro probe to assess CYP2E1 activity, which is crucial for understanding the metabolism of various xenobiotics, including many drugs and procarcinogens.[1][3][4][6][7] This technical guide provides an in-depth overview of the chlorzoxazone to 6-hydroxychlorzoxazone metabolic pathway, including the enzymes involved, kinetic data, experimental protocols, and factors influencing its activity.

The Core Metabolic Pathway

The primary metabolic conversion of chlorzoxazone to 6-hydroxychlorzoxazone is a hydroxylation reaction at the 6th position of the chlorzoxazone molecule.[8][9] This reaction is catalyzed mainly by CYP2E1, a member of the cytochrome P450 mixed-function oxidase system.[1][10] While CYP2E1 is the principal enzyme, other isoforms, notably CYP1A2 and CYP1A1, have also been shown to contribute to this metabolic step, which is an important consideration when using chlorzoxazone as a specific probe for CYP2E1.[8][11][12][13] Following its formation, 6-hydroxychlorzoxazone is further metabolized, primarily through glucuronidation, to facilitate its excretion from the body.[3][9][14]

Quantitative Data on Enzyme Kinetics

The enzymatic conversion of chlorzoxazone to 6-hydroxychlorzoxazone has been characterized by Michaelis-Menten kinetics. The following tables summarize the reported kinetic parameters (Km and Vmax) for the primary enzymes involved in this metabolic pathway.

Table 1: Kinetic Parameters for Chlorzoxazone 6-Hydroxylation by Human CYP Enzymes

| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Source |

| CYP2E1 | 232 | Not specified, but ~8.5-fold higher than CYP1A2 | [8] |

| CYP1A2 | 5.69 | Not specified | [8] |

| CYP2E1 (in HLMs) | 410 | Not specified | [11] |

| CYP1A2 (in HLMs) | 3.8 | Not specified | [11] |

| CYP2E1 (WT in COS-7 cells) | 63.47 | 21.75 | [15] |

HLMs: Human Liver Microsomes; WT: Wild-Type

Table 2: Pharmacokinetic Parameters of Chlorzoxazone in Humans

| Parameter | Average Value | Standard Deviation | Source |

| Elimination Half-Life (hr) | 1.12 | 0.48 | [9] |

| Plasma Clearance (ml/min) | 148.0 | 39.9 | [9] |

Factors Influencing Chlorzoxazone Metabolism

The rate of chlorzoxazone metabolism can be significantly influenced by a variety of factors, leading to interindividual variability in CYP2E1 activity.[2]

-

Genetic Polymorphisms: Several genetic variants of the CYP2E1 gene have been identified, some of which may be associated with altered enzyme expression or activity.[2][16][17][18][19] For instance, the CYP2E12 allele has been linked to reduced catalytic activity.[18]

-

Ethanol Consumption: Chronic alcohol consumption is a well-known inducer of CYP2E1, leading to an increased rate of chlorzoxazone metabolism.[3][4]

-

Disease States: Liver diseases, such as cirrhosis, can impact CYP2E1 activity and consequently alter chlorzoxazone metabolism.[5]

-

Dietary Factors: Certain dietary components have been shown to modulate CYP2E1 activity.[17]

-

Fasting: Studies in rats have shown that fasting can induce CYP2E1 and increase the rate of chlorzoxazone metabolism.[20]

Experimental Protocols

The study of chlorzoxazone metabolism to 6-hydroxychlorzoxazone often involves in vitro assays using human liver microsomes or recombinant enzymes, followed by analytical quantification of the metabolite.

In Vitro Chlorzoxazone 6-Hydroxylase Assay using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the 6-hydroxylation of chlorzoxazone in a microsomal system.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction master mix on ice containing:

-

Human liver microsomes (e.g., 0.2 mg/mL final concentration)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (e.g., 5 mM)

-

-

-

Substrate Addition:

-

Add chlorzoxazone to the incubation mixture to achieve the desired final concentration. A range of concentrations is typically used to determine kinetic parameters.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 3-5 minutes) to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol) or a strong acid (e.g., perchloric acid).

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis. An internal standard is typically added at this stage for accurate quantification.

-

-

Analytical Quantification:

Conclusion

The metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone serves as a valuable tool in drug metabolism research, primarily as an indicator of CYP2E1 activity. A thorough understanding of the enzymes involved, their kinetics, and the factors that influence this pathway is essential for the accurate interpretation of experimental data and its application in drug development and clinical practice. The methodologies outlined in this guide provide a framework for the consistent and reliable assessment of this important metabolic reaction.

References

- 1. Cytochrome P450 2E1: its clinical and toxicological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorzoxazone reduced the paracetamol-induced toxicity via competitive inhibition of CYP2E1-mediated metabolism - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP2E1 - Wikipedia [en.wikipedia.org]

- 11. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 2E1 genotype and chlorzoxazone metabolism in healthy and alcoholic Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genetic and dietary predictors of CYP2E1 activity: a phenotyping study in Hawaii Japanese using chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genetic polymorphism of human CYP2E1: characterization of two variant alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Relationship in healthy subjects between CYP2E1 genetic polymorphisms and the 6-hydroxylation of chlorzoxazone: a putative measure of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chlorzoxazone metabolism is increased in fasted Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of 6-hydroxychlorzoxazone and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Hand: A Technical Guide to Stable Isotope Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and pharmaceutical development, understanding the dynamic nature of proteins and metabolites is paramount. Stable Isotope Labeling (SIL) coupled with mass spectrometry has emerged as a cornerstone technology, offering unparalleled precision in the quantitative analysis of complex biological systems. This guide provides an in-depth exploration of the principles, methodologies, and applications of SIL in mass spectrometry, equipping researchers with the knowledge to harness its full potential.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful technique that introduces atoms with non-radioactive, heavy isotopes (such as ¹³C, ¹⁵N, ²H, and ¹⁸O) into molecules of interest. These labeled molecules are chemically identical to their natural counterparts but possess a distinct mass difference that is readily detectable by a mass spectrometer. This mass difference serves as a unique signature, allowing for the differentiation and relative or absolute quantification of proteins and metabolites between different samples.

The fundamental premise of SIL is the creation of an internal standard within the sample itself. By comparing the signal intensity of the "heavy" labeled molecule to its "light" (natural abundance) counterpart, researchers can achieve highly accurate and reproducible quantification, minimizing the experimental variability often associated with label-free methods.

Key Methodologies in Stable Isotope Labeling

Several distinct strategies for stable isotope labeling have been developed, each with its own set of advantages and applications. These can be broadly categorized into metabolic labeling, chemical labeling, and enzymatic labeling.

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique where cells are cultured in media containing "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. This in vivo labeling approach ensures that the labeled proteins are chemically identical to the unlabeled proteins, providing a highly accurate internal standard.

Experimental Workflow for SILAC

The following diagram illustrates the typical workflow for a SILAC experiment.

Technical Guide: 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ in Research Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing 6-Hydroxy Chlorzoxazone-¹⁵N,d₂. This isotopically labeled internal standard is crucial for quantitative bioanalytical assays, particularly in studies involving the metabolism of the muscle relaxant chlorzoxazone.

Compound Overview

6-Hydroxy Chlorzoxazone is the primary metabolite of chlorzoxazone, formed predominantly by the cytochrome P450 enzyme CYP2E1.[1][2] The stable isotope-labeled version, 6-Hydroxy Chlorzoxazone-¹⁵N,d₂, is an ideal internal standard for mass spectrometry-based quantification in biological matrices. Its use allows for the accurate determination of chlorzoxazone metabolism, which is a key indicator of CYP2E1 activity.[1][3]

Suppliers and Availability

While direct pricing is typically available upon request, the following table summarizes known suppliers of 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ and related isotopically labeled analogs. Researchers are advised to contact the suppliers directly for current pricing and availability.

| Supplier | Product Name | Catalog Number | Notes |

| Simson Pharma Limited | 6-Hydroxy Chlorzoxazone-D2-15N | - | Certificate of Analysis provided.[4] |

| MedChemExpress | 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ | HY-W016221S | For research use only.[5][6] |

| LGC Standards | 6-Hydroxy Chlorzoxazone-D₂-¹⁵N | TRC-H390621 | Custom synthesis may be required.[7] |

| Axios Research | 6-Hydroxy Chlorzoxazone-d2-15N | AR-C02564 | Provided as a reference standard.[8] |

| Cro Splendid Lab Private Limited (via IndiaMART) | 95% 6-Hydroxy Chlorzoxazone-D2-15N | - | Analytical Grade, 95% purity.[9] |

Metabolic Pathway of Chlorzoxazone

The primary metabolic pathway of chlorzoxazone involves its hydroxylation to 6-hydroxychlorzoxazone, a reaction catalyzed mainly by the CYP2E1 enzyme. This metabolite can then undergo further conjugation, such as glucuronidation, to facilitate its excretion.[2][10] The use of chlorzoxazone as a probe substrate is a common method to assess in vivo CYP2E1 activity.[1][3]

Caption: Metabolic conversion of chlorzoxazone.

Experimental Protocols

The quantification of chlorzoxazone and 6-hydroxychlorzoxazone in biological samples is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. The following are summaries of published methodologies that can be adapted for use with 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ as an internal standard.

Protocol 1: HPLC-UV for Plasma Samples

This method describes the determination of chlorzoxazone and 6-hydroxychlorzoxazone in plasma.[11][12]

-

Sample Preparation:

-

To 0.5 mL of plasma, add an internal standard (e.g., 5-fluorobenzoxazolone or the labeled 6-Hydroxy Chlorzoxazone-¹⁵N,d₂).

-

Perform liquid-liquid extraction with ethyl acetate or solid-phase extraction using C18 columns.[11][12]

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Alltima C18, Waters µBondapak C18).[11][12]

-

Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 0.5% acetic acid or 0.1 M ammonium acetate) or a combination of acetonitrile, tetrahydrofuran, and ammonium acetate.[11][12]

-

Detection: UV detection at approximately 283-287 nm.[11][12]

-

Quantification: Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Protocol 2: In Vitro CYP2E1 Activity Assay

This protocol is for determining CYP2E1 activity in microsomal fractions by measuring the formation of 6-hydroxychlorzoxazone.[13][14]

-

Reaction Mixture:

-

Prepare a master mix containing buffer, microsomal protein (e.g., from liver), and chlorzoxazone.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding an NADPH-generating system.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid or a solution containing an internal standard).[13]

-

Centrifuge to pellet the protein.

-

Extract the supernatant containing the metabolite and internal standard.

-

-

Analysis:

-

Analyze the extracted sample by HPLC-UV or LC-MS/MS to quantify the amount of 6-hydroxychlorzoxazone formed.

-

The following diagram illustrates a general workflow for a typical bioanalytical experiment using 6-Hydroxy Chlorzoxazone-¹⁵N,d₂.

Caption: Bioanalytical workflow for quantification.

Conclusion

6-Hydroxy Chlorzoxazone-¹⁵N,d₂ is an essential tool for researchers studying drug metabolism and pharmacokinetics, particularly for phenotyping CYP2E1 activity. While pricing information requires direct inquiry with suppliers, the availability of this stable isotope-labeled standard from several reputable sources facilitates its use in highly accurate and reproducible bioanalytical methods. The experimental protocols and metabolic pathway information provided in this guide offer a solid foundation for designing and conducting rigorous scientific investigations.

References

- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Urinary excretion of 6-hydroxychlorzoxazone as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy Chlorzoxazone-D2-15N | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. 6-Hydroxy Chlorzoxazone-d2, CAS [[1432065-00-3]] Preis auf Anfrage | BIOZOL [biozol.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 6-Hydroxy Chlorzoxazone-D₂-¹⁵N | LGC Standards [lgcstandards.com]

- 8. 6-Hydroxy Chlorzoxazone-d2-15N - CAS - 1750-45-4 (non-labelled) | Axios Research [axios-research.com]

- 9. indiamart.com [indiamart.com]

- 10. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and 6-hydroxychlorzoxazone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Chlorzoxazone and its Metabolite, 6-Hydroxychlorzoxazone, in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the muscle relaxant chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone, in human plasma. The method employs a stable isotope-labeled internal standard, 6-Hydroxy Chlorzoxazone-15N,d2, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and for phenotyping of cytochrome P450 2E1 (CYP2E1) activity. A simple protein precipitation procedure allows for high-throughput sample processing. The method has been validated for linearity, precision, accuracy, and recovery.

Introduction

Chlorzoxazone is a centrally acting muscle relaxant that is extensively metabolized in the liver to 6-hydroxychlorzoxazone, a reaction primarily catalyzed by the CYP2E1 enzyme.[1][2] Consequently, the pharmacokinetic profiling of chlorzoxazone and its metabolite is a valuable tool for assessing CYP2E1 activity in drug development and clinical research.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of these analytes in complex biological matrices.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[6] This application note provides a detailed protocol for a validated LC-MS/MS assay for the determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma.

Experimental Protocols

Materials and Reagents

-

Chlorzoxazone (analytical standard)

-

6-Hydroxychlorzoxazone (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Water (deionized, 18 MΩ·cm)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of chlorzoxazone, 6-hydroxychlorzoxazone, and this compound in methanol.

-

Working Standard Solutions: Serially dilute the chlorzoxazone and 6-hydroxychlorzoxazone stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standard solutions for constructing calibration curves.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation

-

Aliquot 100 µL of human plasma samples (standards, quality controls, and unknowns) into 1.5 mL microcentrifuge tubes.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 150 x 2.0 mm, 5 µm).[3][4][5]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Injection Volume: 10 µL.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 6.0 | 10 | 90 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Tandem Mass Spectrometry (MS/MS)

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode for chlorzoxazone and positive mode for 6-hydroxychlorzoxazone.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Chlorzoxazone | 168.0 | 132.1 | Negative[3][4][5] |

| 6-Hydroxychlorzoxazone | 186.0 | 130.0 | Positive[7] |

| This compound (IS) | 189.0 | 133.0 | Positive |

Data Presentation

Method Validation Summary

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 1: Calibration Curve Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Chlorzoxazone | 10 - 5000 | > 0.995 |

| 6-Hydroxychlorzoxazone | 5 - 2500 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| Chlorzoxazone | LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low | 30 | < 10 | < 10 | 90 - 110 | |

| Medium | 300 | < 10 | < 10 | 90 - 110 | |

| High | 4000 | < 10 | < 10 | 90 - 110 | |

| 6-Hydroxychlorzoxazone | LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| Low | 15 | < 10 | < 10 | 90 - 110 | |

| Medium | 150 | < 10 | < 10 | 90 - 110 | |

| High | 2000 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Mean Recovery (%) |

| Chlorzoxazone | 30, 300, 4000 | > 85 |

| 6-Hydroxychlorzoxazone | 15, 150, 2000 | > 85 |

| This compound | 100 | > 85 |

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

Caption: A streamlined workflow for the preparation of human plasma samples for LC-MS/MS analysis.

Metabolic Pathway of Chlorzoxazone

Caption: The primary metabolic conversion of chlorzoxazone to 6-hydroxychlorzoxazone via CYP2E1.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput approach for the simultaneous quantification of chlorzoxazone and its major metabolite, 6-hydroxychlorzoxazone, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic research and for the clinical assessment of CYP2E1 enzyme activity.

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CYP2E1 Activity Assay using 6-Hydroxy Chlorzoxazone-¹⁵N,d₂

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of Cytochrome P450 2E1 (CYP2E1) activity in vitro using chlorzoxazone as a probe substrate and stable isotope-labeled 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ as an internal standard for accurate quantification by LC-MS/MS.

Introduction

Cytochrome P450 2E1 (CYP2E1) is a key enzyme in the metabolism of numerous xenobiotics, including many small molecule drugs, procarcinogens, and solvents.[1] Its activity can be influenced by genetic polymorphisms, disease states, and exposure to inducers or inhibitors.[1][2] Therefore, accurate measurement of CYP2E1 activity is crucial in drug development and toxicology studies.

Chlorzoxazone is a centrally acting muscle relaxant that is predominantly metabolized to 6-hydroxychlorzoxazone by CYP2E1, making it a widely accepted probe substrate for assessing CYP2E1 activity both in vitro and in vivo.[1][2][3][4] While other CYPs, such as CYP1A2, can contribute to chlorzoxazone metabolism, CYP2E1 is the major enzyme responsible for its 6-hydroxylation.[4][5][6]

This protocol describes a robust and sensitive method for quantifying the formation of 6-hydroxychlorzoxazone in in vitro systems, such as human liver microsomes (HLMs) or recombinant human CYP2E1, using 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ as an internal standard to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and mass spectrometric response.

Metabolic Pathway

The metabolic conversion of chlorzoxazone to 6-hydroxychlorzoxazone is catalyzed by CYP2E1. This hydroxylation reaction is a key determinant of the clearance of chlorzoxazone.

Metabolic conversion of chlorzoxazone.

Experimental Protocols

Materials and Reagents

-

Chlorzoxazone (Substrate)

-

6-Hydroxy Chlorzoxazone-¹⁵N,d₂ (Internal Standard)

-

6-Hydroxychlorzoxazone (Metabolite standard for calibration curve)

-

Human Liver Microsomes (HLMs) or recombinant human CYP2E1

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH)

-

Formic Acid

-

Water, LC-MS grade

In Vitro Incubation

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (typically 20-50 µg protein) or recombinant CYP2E1, and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding chlorzoxazone (final concentration typically ranges from 10 to 500 µM, depending on the experimental goal). Immediately after, add the NADPH regenerating system or NADPH (final concentration of 1 mM).

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ (a typical final concentration is 100 nM). The acetonitrile will precipitate the proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters and should be optimized for the specific instrumentation used.

-

LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to separate the analyte and internal standard from other matrix components.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative mode is often preferred for 6-hydroxychlorzoxazone.[7]

Table 1: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| 6-Hydroxychlorzoxazone | 184.0 | 120.0 | Negative |

| 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ | 187.0 | 122.0 | Negative |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions should be optimized for your specific mass spectrometer.

Data Analysis

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of 6-hydroxychlorzoxazone into the same matrix as the samples (e.g., quenched microsomes). The internal standard concentration is kept constant.

-

Quantification: The concentration of 6-hydroxychlorzoxazone in the samples is determined from the calibration curve by calculating the peak area ratio of the analyte to the internal standard.

-

Enzyme Kinetics: To determine kinetic parameters such as Kₘ and Vₘₐₓ, the assay is performed with varying concentrations of chlorzoxazone. The rate of metabolite formation is then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

Data Presentation

The following tables summarize key quantitative data relevant to the CYP2E1 assay using chlorzoxazone.

Table 2: Michaelis-Menten Kinetic Parameters for Chlorzoxazone 6-Hydroxylation

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| Human Liver Microsomes (CYP2E1) | 232 | Not specified | [5] |

| Human Liver Microsomes (CYP1A2) | 5.69 | Not specified | [5] |

| Recombinant human CYP2E1 | 75 | 9.3 min⁻¹ | [3] |

| Human Liver Microsomes (CYP2E1) | 410 | Not specified | [6] |

| Human Liver Microsomes (CYP1A2) | 3.8 | Not specified | [6] |

Note: Kₘ and Vₘₐₓ values can vary depending on the specific experimental conditions and the source of the enzyme.

Table 3: Recommended Concentration Ranges for In Vitro Assay

| Component | Recommended Concentration |

| Human Liver Microsomes | 0.2 - 1.0 mg/mL |

| Chlorzoxazone (Substrate) | 10 - 500 µM |

| NADPH | 1 mM |

| 6-Hydroxy Chlorzoxazone-¹⁵N,d₂ (IS) | 20 - 200 nM |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the CYP2E1 activity assay.

Workflow for CYP2E1 activity assay.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite 6-hydroxychlorzoxazone in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-Hydroxychlorzoxazone

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-hydroxychlorzoxazone, the primary metabolite of chlorzoxazone, in biological matrices. Chlorzoxazone is a widely used probe substrate for assessing the in vivo activity of cytochrome P450 2E1 (CYP2E1), an enzyme critical in drug metabolism. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug-drug interaction assays, and metabolic phenotyping. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.

Introduction

Chlorzoxazone is a centrally acting muscle relaxant that is primarily metabolized in the liver via 6-hydroxylation to form 6-hydroxychlorzoxazone. This reaction is predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) isoenzyme, with minor contributions from CYP1A2. Consequently, the measurement of 6-hydroxychlorzoxazone formation serves as a reliable biomarker for CYP2E1 activity. Accurate and precise quantification of this metabolite is crucial for understanding the impact of various factors, such as genetic polymorphisms, co-administered drugs, and disease states, on CYP2E1 function.

This LC-MS/MS method offers significant advantages over other analytical techniques, including superior sensitivity, specificity, and a wide dynamic range, making it the gold standard for bioanalytical studies.

Metabolic Pathway of Chlorzoxazone

The primary metabolic pathway of chlorzoxazone involves the hydroxylation at the 6th position of the benzoxazolone ring, a reaction mainly mediated by CYP2E1. The resulting metabolite, 6-hydroxychlorzoxazone, is then rapidly conjugated, often with glucuronic acid, to facilitate its excretion from the body.

Figure 1: Metabolic conversion of chlorzoxazone.

Experimental Protocol

Materials and Reagents

-

6-Hydroxychlorzoxazone analytical standard

-

Chlorzoxazone

-

Internal Standard (e.g., Reserpine, 2-benzoxazolinone)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human liver microsomes (for in vitro assays)

-

Plasma (for in vivo sample analysis)

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or microsomal incubation, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 analytical column (e.g., Zorbax SB-C18, YMC-Pack ODS-AQ) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 80% B

-

5-6 min: 80% B

-

6-7 min: 80% to 20% B

-

7-10 min: 20% B (Re-equilibration)

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. Positive mode has been shown to be effective for simultaneous analysis with other P450 probes.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following table summarizes common MRM transitions for 6-hydroxychlorzoxazone and a potential internal standard. It is recommended to optimize collision energies and other source parameters for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 6-Hydroxychlorzoxazone | 186 | 130 | Positive | |

| 184 | 120 | Negative | ||

| 184 | 64 | Negative | ||

| 184 | 148 | Negative | ||

| Reserpine (IS) | 609 | 195 | Positive |

Quantitative Data Summary

The following table presents typical performance characteristics of the LC-MS/MS method for 6-hydroxychlorzoxazone quantification.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | |

| Dynamic Range | 0.05 to 40 µM | |

| 10 to 3000 µg/L | ||

| Lower Limit of Quantification (LLOQ) | 0.05 µM | |

| 2.0 µg/L | ||

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Accuracy (% Bias) | Within ±15% |

Experimental Workflow

The overall experimental workflow for the quantification of 6-hydroxychlorzoxazone is depicted below.

Figure 2: LC-MS/MS experimental workflow.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of 6-hydroxychlorzoxazone in biological samples. The detailed protocol and performance characteristics outlined in this application note offer a solid foundation for researchers to implement this method in their laboratories for various applications in drug metabolism and pharmacokinetic research. The provided diagrams visually summarize the metabolic pathway and the experimental workflow, facilitating a better understanding of the overall process.

Application Note: Development and Validation of a Bioanalytical Method for 6-Hydroxy Chlorzoxazone using a Stable Isotope-Labeled Internal Standard

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain.[1][2] Its primary active metabolite, 6-hydroxy chlorzoxazone, is formed in the liver mainly through oxidation by the cytochrome P450 2E1 (CYP2E1) enzyme, with minor contributions from CYP1A1.[3][4][5][6] The quantification of 6-hydroxy chlorzoxazone in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and for assessing CYP2E1 activity.[5][6]

This application note details a robust and validated bioanalytical method for the quantitative determination of 6-hydroxy chlorzoxazone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS), 6-Hydroxy Chlorzoxazone-15N,d2, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The protocols provided are designed for researchers, scientists, and drug development professionals, adhering to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][7][8]

Signaling and Metabolic Pathways

To understand the pharmacological context of the analyte, the following diagrams illustrate the metabolic pathway of chlorzoxazone and its mechanism of action.

Experimental Protocols

Materials and Reagents

-

Analytes: 6-Hydroxy Chlorzoxazone, this compound (Internal Standard)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

-

Plasma: Human plasma with K2EDTA as anticoagulant

-

Chemicals: Ammonium acetate

Instrumentation

-

LC System: UPLC system capable of binary gradient elution

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6-Hydroxy Chlorzoxazone and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the 6-Hydroxy Chlorzoxazone stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

This protocol is based on a common and efficient method for plasma sample cleanup.

-

Pipette 50 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Method

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |

Table 2: Mass Spectrometric Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 6-Hydroxy Chlorzoxazone | 186.0 | 130.0 | 100 | 20 |

| This compound (IS) | 189.0 | 133.0 | 100 | 20* |

*Note: The MRM transition for this compound is proposed based on the fragmentation of the unlabeled analyte and the mass shift from the isotopic labeling. These values should be confirmed and optimized experimentally. The fragmentation of 6-hydroxychlorzoxazone in positive ESI mode has been shown to produce a specific product ion at m/z 130.[9]

Bioanalytical Method Validation

The method was validated according to the FDA and ICH M10 guidelines. The following parameters were assessed:

Selectivity and Specificity

-

Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and internal standard.

-

Acceptance Criteria: No significant interfering peaks (response <20% of the lower limit of quantification (LLOQ) for the analyte and <5% for the internal standard).

Calibration Curve and Linearity

-

Protocol: Prepare a series of at least six non-zero calibration standards by spiking blank plasma with known concentrations of 6-Hydroxy Chlorzoxazone.

-

Acceptance Criteria: A linear regression of the peak area ratio (analyte/IS) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations should be within ±15% of the nominal values (±20% for LLOQ).

Accuracy and Precision

-

Protocol: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three separate days.

-

Acceptance Criteria: The intra- and inter-day precision (as relative standard deviation, RSD) should not exceed 15% (20% for LLOQ). The accuracy (as percent deviation from nominal) should be within ±15% (±20% for LLOQ).

Matrix Effect

-

Protocol: Compare the peak response of the analyte in post-extraction spiked plasma samples with the response of the analyte in a neat solution at the same concentration. This should be performed at low and high QC concentrations in at least six different lots of plasma.

-

Acceptance Criteria: The coefficient of variation of the matrix factor (analyte peak response in the presence of matrix ions / analyte peak response in the absence of matrix ions) should not be greater than 15%.

Recovery

-

Protocol: Compare the peak response of the analyte from extracted plasma samples with that of post-extraction spiked samples at low, medium, and high QC concentrations.

-

Acceptance Criteria: Recovery should be consistent and reproducible.

Stability

-

Protocol: Assess the stability of 6-Hydroxy Chlorzoxazone in plasma under various conditions:

-

Freeze-Thaw Stability: After three freeze-thaw cycles.

-

Short-Term Stability: At room temperature for a defined period.

-

Long-Term Stability: At -80°C for an extended period.

-

Post-Preparative Stability: In the autosampler.

-

-

Acceptance Criteria: The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables summarize the expected performance data from a validated method.

Table 4: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

Table 5: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 10 | 95 - 105 | < 12 | 93 - 107 |

| Low | 3 | < 8 | 97 - 103 | < 10 | 96 - 104 |

| Medium | 100 | < 7 | 98 - 102 | < 9 | 97 - 103 |

| High | 800 | < 6 | 99 - 101 | < 8 | 98 - 102 |

Table 6: Stability Summary

| Stability Condition | Duration | Temperature | % Deviation from Nominal |

| Freeze-Thaw | 3 Cycles | -80°C to RT | < 10% |

| Short-Term | 24 hours | Room Temperature | < 8% |

| Long-Term | 90 days | -80°C | < 12% |

| Post-Preparative | 48 hours | 4°C | < 7% |

Conclusion